6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine
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Overview
Description
6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
It is known that pyrimidinamine derivatives, which this compound is a part of, have shown therapeutic interest . They have been used on several therapeutic targets .
Result of Action
It is known that pyrimidinamine derivatives have shown cytotoxic activities against certain cell lines . This suggests that 6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the Oxan-3-yl Methyl Group: This step involves the reaction of the pyrimidine derivative with oxan-3-ylmethyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of alkylated pyrimidine derivatives.
Scientific Research Applications
6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
6-methylpyrimidin-4-amine: Lacks the oxan-3-ylmethyl group, making it less versatile in certain applications.
N-[(oxan-3-yl)methyl]pyrimidin-4-amine: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
Uniqueness
6-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine is unique due to the presence of both the 6-methyl and oxan-3-ylmethyl groups. These functional groups confer specific chemical properties and biological activities, making the compound valuable for various research and industrial applications.
Properties
IUPAC Name |
6-methyl-N-(oxan-3-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-5-11(14-8-13-9)12-6-10-3-2-4-15-7-10/h5,8,10H,2-4,6-7H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFZILJKJWIQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NCC2CCCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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